Draflazine, also known by its IUPAC name (±)-cis-3-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]piperazine, is a potent and selective inhibitor of equilibrative nucleoside transporters (ENTs). [] It is classified as a nucleoside transport inhibitor and is a valuable tool in scientific research for investigating the physiological and pharmacological roles of adenosine and other nucleosides. [] Draflazine acts by blocking the cellular uptake of adenosine, thereby increasing its extracellular concentration and potentiating its effects. []
One method of Draflazine synthesis involves the kinetic resolution of N-t-Boc-piperazine carboxamide using leucine aminopeptidase. [, ] This enzymatic resolution yields the (S)-enantiomer of the acid and the (R)-enantiomer of the amide with high optical purity. [] Subsequent alkylation and functional group manipulation of the (S)-carboxamide leads to the formation of (-)-Draflazine. []
Draflazine is a chiral molecule with a cis configuration at the piperazine ring. [] Its structure comprises a piperazine ring substituted with a 3,4-dichlorophenyl group and a 2-(1-pyrrolidinyl)ethyl side chain. [, ] The presence of the chlorine atoms on the phenyl ring and the pyrrolidine ring in the side chain contribute to its specific binding affinity for ENTs. []
Draflazine exerts its biological effects primarily by inhibiting equilibrative nucleoside transporters (ENTs), specifically ENT1. [, , , , , , , , , ] ENTs are responsible for the bidirectional transport of nucleosides, including adenosine, across cell membranes. [] By blocking ENTs, Draflazine prevents the cellular uptake of adenosine, leading to an increase in its extracellular concentration. [, , , , , ] This elevated adenosine level then stimulates adenosine receptors, particularly A1 and A2A receptors, which mediate various physiological responses, including vasodilation, cardioprotection, and modulation of neurotransmission. [, , , , , , , , ]
While specific data on physical and chemical properties like solubility and melting point are limited in the provided papers, the structure suggests lipophilic characteristics. [] This lipophilicity allows Draflazine to cross cell membranes and reach its target, the ENTs, which are embedded in the membrane. [, ] Additionally, the presence of the piperazine ring contributes to its basicity, allowing it to exist in a protonated form at physiological pH. []
Cardioprotection: Numerous studies demonstrate Draflazine's potential as a cardioprotective agent. In various animal models, Draflazine administration before, during, or after ischemia has been shown to reduce infarct size, improve cardiac function recovery, and decrease arrhythmias. [, , , ] These beneficial effects are primarily attributed to the increased levels of endogenous adenosine, which exerts cardioprotective actions through adenosine receptors. [, , ]
Pain Management: Research suggests that Draflazine exhibits antihyperalgesic activity in animal models of inflammatory pain. [] By inhibiting nucleoside transport and increasing adenosine levels, Draflazine reduces pain sensitivity in these models, suggesting its potential as a novel therapeutic target for pain management. []
Modulation of Neurotransmission: Draflazine has been employed to investigate the role of adenosine in neurotransmission. Studies show that Draflazine can inhibit norepinephrine release from sympathetic nerve endings by enhancing the inhibitory effect of endogenous adenosine on presynaptic A1 receptors. [, , ]
Investigating Adenosine's Role in Various Physiological Processes: Draflazine serves as a valuable tool for exploring the physiological roles of adenosine in different organ systems. For instance, studies have utilized Draflazine to investigate adenosine's involvement in regulating ventilation, insulin-induced vasodilation, and atrioventricular nodal function. [, , ]
Development of New Draflazine Analogues: Designing and synthesizing novel Draflazine analogues with improved potency, selectivity, and pharmacokinetic properties could further enhance its utility in research and potentially lead to the development of new therapeutic agents. [, , ]
Investigating Draflazine's Effects in Specific Disease Models: Further exploration of Draflazine's therapeutic potential in disease models of myocardial infarction, stroke, pain, and neurodegenerative disorders is warranted. [, , ]
Combining Draflazine with Other Therapies: Investigating the synergistic effects of Draflazine in combination with existing therapies, such as adenosine receptor agonists or other cardioprotective agents, could lead to more effective treatment strategies for various diseases. []
Elucidating the Molecular Mechanisms of Draflazine's Actions: Further research is needed to fully understand the molecular interactions between Draflazine and ENTs, including the identification of specific binding sites and the conformational changes induced by Draflazine binding. [, ] This knowledge could facilitate the development of even more potent and selective ENT inhibitors.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: